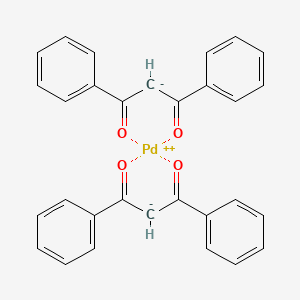

Bis(dibenzoylmethanato)palladium

Description

Bis(dibenzoylmethanato)palladium, or Pd(dbm)₂, is a palladium(II) complex coordinated by two dibenzoylmethanate (dbm) ligands. The dbm ligand, a β-diketone derivative, binds via its enolate form, creating a square-planar geometry around the Pd center. This complex is notable for its stability and tunable electronic properties, attributed to the aromatic rings in the dbm ligand, which enhance π-backbonding and steric bulk. Pd(dbm)₂ is primarily used in catalytic applications, including polymerization and metal-organic chemical vapor deposition (MOCVD) . Its synthesis typically involves reacting palladium salts with dibenzoylmethane under basic conditions, yielding a thermally stable compound suitable for high-temperature processes .

Properties

Molecular Formula |

C30H22O4Pd |

|---|---|

Molecular Weight |

552.9 g/mol |

IUPAC Name |

1,3-diphenylpropane-1,3-dione;palladium(2+) |

InChI |

InChI=1S/2C15H11O2.Pd/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11H;/q2*-1;+2 |

InChI Key |

XQEHGWZMLVECOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Pd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dibenzoylmethanato)palladium can be synthesized through the reaction of palladium(II) chloride with dibenzoylmethane in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

PdCl2+2C6H5COCH2COC6H5+2NaOAc→Pd(C6H5COCHCOC6H5)2+2NaCl+2HOAc

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(dibenzoylmethanato)palladium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium(0) species.

Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrazine or sodium borohydride are used.

Substitution: Reactions typically occur in organic solvents like dichloromethane or toluene, often under inert atmosphere conditions.

Major Products

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium(0) nanoparticles or colloids.

Substitution: New palladium complexes with different ligands.

Scientific Research Applications

Bis(dibenzoylmethanato)palladium has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

Materials Science: The compound is used in the preparation of palladium-containing materials with unique electronic and optical properties.

Biology and Medicine: Palladium complexes, including this compound, are studied for their potential anticancer and antimicrobial activities.

Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which bis(dibenzoylmethanato)palladium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation and transformation of organic molecules. The dibenzoylmethane ligands stabilize the palladium center and influence its reactivity.

Comparison with Similar Compounds

Research Findings and Implications

- MOCVD Applications : Pd(dbm)₂ outperforms Pd(acac)₂ in depositing uniform Pd films due to its thermal resilience .

- Steric vs. Electronic Effects : Bulky phosphine ligands prioritize steric protection, whereas dbm’s electronic modulation enhances Lewis acidity, critical for ROP .

- Future Directions : Hybrid ligands combining β-diketonate and phosphine motifs could merge the advantages of both ligand classes for multifunctional catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.